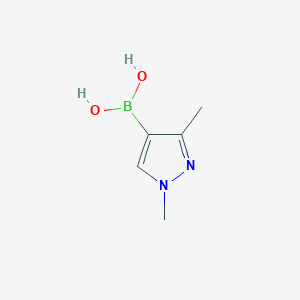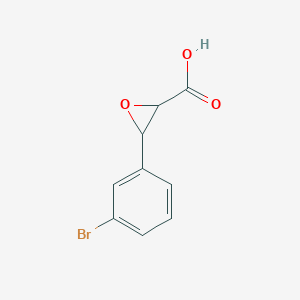
3-(3-Bromophenyl)oxirane-2-carboxylic acid
Overview
Description
“3-(3-Bromophenyl)oxirane-2-carboxylic acid” is a heterocyclic organic compound that contains an oxirane ring and a carboxylic acid group. It has a molecular formula of C9 H7 Br O3 and a molecular weight of 243.053 .
Molecular Structure Analysis
The molecular structure of “3-(3-Bromophenyl)oxirane-2-carboxylic acid” consists of an oxirane ring and a carboxylic acid group. The molecular formula is C9 H7 Br O3 .Chemical Reactions Analysis
A systematic study on the kinetics and mechanism of ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine is presented . The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Bromophenyl)oxirane-2-carboxylic acid” include a molecular formula of C9 H7 Br O3 and a molecular weight of 243.053 .Scientific Research Applications
Synthesis of Biologically Active Compounds
3-(3-Bromophenyl)oxirane-2-carboxylic acid is utilized as an intermediate in the synthesis of biologically active compounds. Its epoxidation, especially under ultrasound conditions, leads to α-oxirane carboxylic acid, which is a key step in producing heterocyclic compounds with potential antibacterial properties (El‐sayed, Maher, El Hashash, & Rizk, 2017).
Hypoglycemic Activity
Research has indicated that derivatives of 2-(phenylalkyl)oxirane-2-carboxylic acids, including 3-(3-Bromophenyl)oxirane-2-carboxylic acid, show significant hypoglycemic activities. This suggests their potential use in treating conditions like diabetes (Eistetter & Wolf, 1982).
Electrophilic Cyclization
This compound plays a role in electrophilic cyclization processes, particularly in the preparation of furan derivatives. These derivatives are important in various chemical syntheses (Sniady, Morreale, & Dembinski, 2007).
Radiochemical Synthesis and Imaging
In radiochemical studies, 3-(3-Bromophenyl)oxirane-2-carboxylic acid derivatives have been synthesized and labeled for potential use in diagnostic imaging and metabolic studies (Abbas, Younas, & Feinendegen, 1991).
Synthesis of Natural Products
The compound is used in the synthesis of various natural products, including moracin M, via processes like Cu-catalyzed hydroxylation and aerobic oxidative cycloetherification (Xu, Zhang, Wang, Wang, & Zou, 2015).
Novel Synthetic Approaches
It aids in developing novel synthetic approaches to various chemical compounds. For example, it is used in the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides and oxalamides (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).
Potential in Antimicrobial Applications
Compounds synthesized from 3-(3-Bromophenyl)oxirane-2-carboxylic acid have been evaluated for their antimicrobial activity, suggesting its use in developing new antimicrobial agents (Deep, Jain, Sharma, Mittal, Phogat, & Malhotra, 2014).
Mechanism of Action
properties
IUPAC Name |
3-(3-bromophenyl)oxirane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-6-3-1-2-5(4-6)7-8(13-7)9(11)12/h1-4,7-8H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWHXBLSGCUWEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)oxirane-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



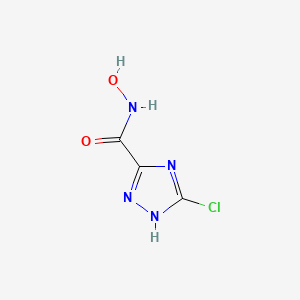
![3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1393615.png)

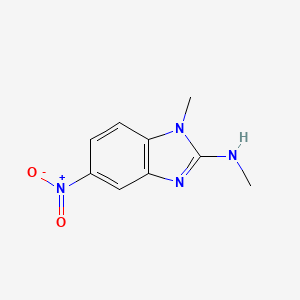
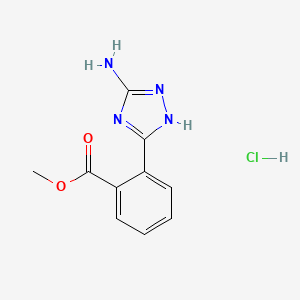
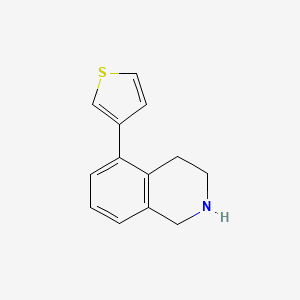
acetate](/img/structure/B1393626.png)
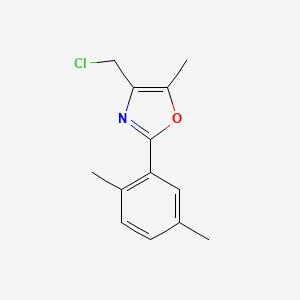


![Dimethyl 2-{(1S)-1-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-nitroethyl}succinate](/img/structure/B1393631.png)
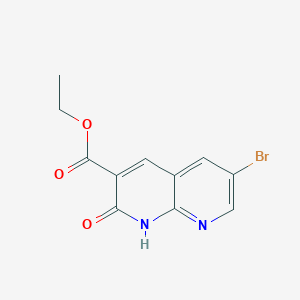
![3-[(3-Methylbenzyl)oxy]azetidine](/img/structure/B1393633.png)
